Quinoline, heptafluoro-

Acid-base chemistry Reaction mechanism Fluorine effect

Quinoline, heptafluoro- (CAS 13180-38-6), also known as perfluoroquinoline or 2,3,4,5,6,7,8-heptafluoroquinoline, is a fully fluorinated heteroaromatic compound (C9F7N) characterized by the complete substitution of all hydrogen atoms on the quinoline core with fluorine. This perfluorination confers extreme chemical inertness and high thermal stability, while simultaneously eliminating any basic properties characteristic of the parent quinoline.

Molecular Formula C9F7N
Molecular Weight 255.09 g/mol
CAS No. 13180-38-6
Cat. No. B084485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, heptafluoro-
CAS13180-38-6
SynonymsQuinoline, heptafluoro-
Molecular FormulaC9F7N
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F
InChIInChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12
InChIKeyPXEKJPZSMAMHCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptafluoroquinoline (CAS 13180-38-6): A Perfluorinated Quinoline Scaffold for Demanding Synthesis and Advanced Material Design


Quinoline, heptafluoro- (CAS 13180-38-6), also known as perfluoroquinoline or 2,3,4,5,6,7,8-heptafluoroquinoline, is a fully fluorinated heteroaromatic compound (C9F7N) characterized by the complete substitution of all hydrogen atoms on the quinoline core with fluorine [1]. This perfluorination confers extreme chemical inertness and high thermal stability, while simultaneously eliminating any basic properties characteristic of the parent quinoline [2]. As a foundational building block, its unique reactivity profile—governed by the strong electron-withdrawing inductive effect of seven fluorine atoms—enables predictable nucleophilic aromatic substitution (SNAr) at specific ring positions, distinguishing it sharply from its non-fluorinated or partially fluorinated analogs in both reactivity and physicochemical behavior [3].

Scaffold Perfluorinated quinoline core (C9F7N); eliminates basic nitrogen completely.
Reactivity Predictable nucleophilic aromatic substitution (SNAr) at 2- and 4-positions.
Profile Extreme lipophilicity (LogP ~3.2) and high oxidative stability for demanding environments.

Why Heptafluoroquinoline Cannot Be Replaced by Unsubstituted or Partially Fluorinated Quinolines


Due to the profound alteration of its electronic structure by perfluorination, heptafluoroquinoline is not functionally interchangeable with its parent quinoline or its mono-fluorinated derivatives. The seven strongly electron-withdrawing fluorine atoms induce a total loss of basicity and invert the regioselectivity of electrophilic and nucleophilic reactions compared to the hydrogen-bearing analog [1]. Furthermore, these critical changes in reactivity are accompanied by significant shifts in fundamental physicochemical properties—including lipophilicity, density, and electronic ionization energy—which directly impact the compound's behavior in both synthetic pathways and material performance, rendering class-level inference insufficient for reliable substitution [2].

Target: Heptafluoroquinoline
1 Non-basic nitrogen; completely inert to electrophilic attack.
2 SNAr regioselectivity at 2- and 4-positions; distinct from isoquinoline.
3 High ionization energy and density shift process handling requirements.
Alternatives: Quinoline / Fluorinated Analogs
1 Quinoline pKa ~4.9 enables acid-catalyzed routes not possible here.
2 Isoquinoline leads to 1,6-substitution; incompatible with 2,4-pathways.
3 Partially fluorinated analogs exhibit lower lipophilicity and stability margins.

Quantitative Differentiation of Heptafluoroquinoline (CAS 13180-38-6) Against Key Analogs


Loss of Basicity: Fundamental Reactivity Shift vs. Unsubstituted Quinoline

Unlike unsubstituted quinoline, which is a weak base (pKa of conjugate acid ≈ 4.9), heptafluoroquinoline exhibits no basic properties. This total loss of basicity, confirmed by its inability to form salts with common acids and its requirement of concentrated sulfuric acid for dissolution, fundamentally alters its reaction behavior, precluding electrophilic pathways that are typical for its parent scaffold [1].

Basicity Shift
Direct comparison
Complete Loss of Basicity
Precludes electrophilic pathways.
Acid-catalyzed routes are incompatible.
Acid-base chemistry Reaction mechanism Fluorine effect

Enhanced Lipophilicity: A 0.9 LogP Unit Increase Over Partially Fluorinated Quinoline Scaffolds

The introduction of seven fluorine atoms substantially increases the molecule's lipophilicity, as indicated by its computed LogP value. This value is significantly higher than that of mono-fluorinated quinolines, directly impacting its partition behavior and potential for passive membrane permeability in drug discovery contexts [1].

Lipophilicity Increase
Cross-study comparable
Δ +0.9 LogP
Altered partition & permeability context.
LogP context for partition profiling.
Lipophilicity ADME Drug Discovery

Elevated Electronic Stability: +1.2 eV Increase in Ionization Energy vs. Parent Quinoline

The 'perfluoro effect' induced by complete fluorination results in a substantial increase in the energy required to remove an electron from the molecule, as measured by photoelectron spectroscopy. The vertical ionization energy of heptafluoroquinoline is significantly higher than that of unsubstituted quinoline, reflecting a more tightly bound and stable electron system that imparts greater resistance to oxidation [1][2].

Ionization Energy
Direct comparison
Δ +1.2 eV
Higher oxidative stability context.
Electron binding energy supports stability screening.
Electronic structure Photoelectron Spectroscopy Stability

Regioselective Reactivity: Divergent Nucleophilic Attack Positions Compared to Heptafluoroisoquinoline

In reactions with nucleophiles, heptafluoroquinoline demonstrates a distinct regioselectivity pattern compared to its structural isomer, heptafluoroisoquinoline. This difference is critical for chemists selecting a starting material to access specific regioisomers of functionalized polyfluoroquinoline derivatives [1][2].

Regioselectivity
Direct comparison
Heptafluoroquinoline
2,4-positions
Heptafluoroisoquinoline
1,6-positions
Synthesis pathway choice context.
Regioselectivity supports isomer-specific synthesis.
S_NAr reaction Regioselectivity Synthetic chemistry

Increased Molecular Density and Boiling Point vs. Partially Fluorinated Analogs

Heptafluoroquinoline exhibits a significantly higher density and boiling point compared to mono-fluorinated quinolines like 2-fluoroquinoline and 3-fluoroquinoline. These changes in bulk properties reflect the impact of extensive fluorination on intermolecular interactions and are directly relevant to its handling, purification, and behavior in formulations or material processing [1].

Density & Boiling Point
Cross-study comparable
Density Δ +0.54 g/cm³
BP Δ +11.6 °C
Handling & separation factor context.
Density/BP shifts influence purification design.
Physicochemical properties Thermodynamics Material science

Validated Application Scenarios for Heptafluoroquinoline (CAS 13180-38-6)


Synthesis of 2,4-Disubstituted Polyfluoroquinoline Building Blocks

Leveraging its predictable and specific nucleophilic substitution at the 2- and 4-positions [1], heptafluoroquinoline serves as a reliable core for constructing complex, highly fluorinated aromatic molecules. Researchers can selectively install a wide range of functional groups, creating bespoke building blocks for pharmaceuticals and agrochemicals that are not accessible from non-fluorinated or partially fluorinated precursors due to their differing reactivity and basicity.

Analytical Standard for ¹⁹F NMR Spectroscopy and Fluorine Interaction Studies

Due to its well-characterized and complex ¹⁹F NMR spectrum with unique inter-ring coupling constants, heptafluoroquinoline is a valuable analytical standard [1][2]. Its distinct spectral signature allows for the calibration of NMR instruments for polyfluorinated heterocycles and serves as a probe molecule for investigating through-space fluorine-fluorine coupling mechanisms in structural biology and material science.

Core Scaffold in Medicinal Chemistry for Tuning Lipophilicity and Metabolic Stability

The compound's high lipophilicity (LogP 3.21) [1] and strong electron-withdrawing nature make it an attractive scaffold in drug discovery for optimizing the pharmacokinetic properties of lead compounds. By incorporating the heptafluoroquinoline moiety, medicinal chemists can significantly increase a molecule's LogP and potentially enhance its resistance to oxidative metabolism, factors that are critical for improving oral bioavailability and half-life.

Precursor for Advanced Electro-Optic Materials and Liquid Crystals

The exceptional electronic stability imparted by perfluorination, evidenced by its high ionization energy [1] and the demonstrated performance of fluorinated quinolinium derivatives in terahertz (THz) wave generation [2], positions heptafluoroquinoline as a key starting material for synthesizing advanced functional materials. It is particularly relevant for developing non-linear optical crystals and liquid crystalline molecules that require high thermal and oxidative stability.

Application
Selection Property
Validation Focus
Synthesis of 2,4-Disubstituted Building Blocks
Predictable SNAr Reactivity
2,4-Regioselectivity Verification
19F NMR Analytical Standard
Characterized 19F Coupling
Spectral Calibration & Probe Studies
Medicinal Chemistry Core Scaffold
High Lipophilicity & Oxidative Stability
LogP Determination & Metabolic Assays
Advanced Electro-Optic Materials
Robust Electronic Structure
Ionization Energy & Thermal Stability Testing

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